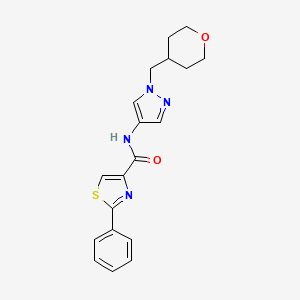

2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiazole-4-carboxamide

描述

N-(2-Hydroxyethyl)-3-methylbenzamide (HEMB) is a benzamide derivative featuring a hydroxyethyl group attached to the nitrogen atom and a methyl substituent at the 3-position of the benzene ring. HDMEB (CAS 1372096-37-1) is synthesized via coupling 3-methylbenzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol, yielding a compound critical for forming N,O-bidentate directing groups in transition metal-catalyzed C–H functionalization reactions . Its structure was confirmed via X-ray crystallography, NMR, IR, and elemental analysis .

属性

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-18(17-13-26-19(22-17)15-4-2-1-3-5-15)21-16-10-20-23(12-16)11-14-6-8-25-9-7-14/h1-5,10,12-14H,6-9,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVSKIUESIKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.45 g/mol. The structure consists of a thiazole ring, a pyrazole moiety, and a tetrahydro-pyran group, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines, with IC50 values often lower than those of established chemotherapeutics such as doxorubicin. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity by improving the interaction with target proteins involved in cancer cell proliferation .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 | 1.98 ± 1.22 | |

| Compound B | Jurkat | <10 | |

| 2-Phenyl-N-(...) | Various | TBD | Current Study |

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial activity. Studies show that compounds similar to 2-phenyl-N-(...) can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Table 2: Antimicrobial Efficacy

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties, as thiazoles are known to interact with neurotransmitter systems. Compounds with similar scaffolds have shown efficacy in reducing seizure activity in animal models, indicating a need for further exploration in this area .

The biological activity of 2-phenyl-N-(...) is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Interaction with DNA : Thiazole-containing compounds often exhibit DNA intercalation properties, leading to apoptosis in cancer cells.

- Modulation of Protein Interactions : The presence of specific functional groups enhances binding affinity to target proteins, affecting their functionality.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of various thiazole derivatives on human cancer cell lines. Among these, compounds structurally similar to 2-phenyl-N-(...) displayed significant growth inhibition and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, thiazole-based compounds demonstrated superior efficacy against resistant strains of bacteria, suggesting their potential as alternative therapeutic agents in treating infections caused by multidrug-resistant organisms .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of HDMEB and structurally/functionally related benzamides:

Table 1: Structural and Functional Comparison

Key Findings

Directing Group Efficacy: HDMEB’s dimethyl group enhances steric hindrance, stabilizing five-membered chelate rings with transition metals (e.g., Pd, Ru), which is critical for regioselective C–H activation .

Synthetic Flexibility: HDMEB is synthesized via two routes: (i) acid chloride coupling (62% yield) and (ii) carboxylic acid-amine coupling (11% yield), with the former being more efficient .

Biological vs.

Structural Modifications :

- Substitutions (e.g., bromo, thiadiazole) alter solubility and electronic properties, expanding applications from catalysis (HDMEB) to pharmaceuticals (4-bromo-HEMB) .

常见问题

Basic Research Question

- Spectroscopic Analysis :

- Chromatography : HPLC with reverse-phase C18 columns (98–99% purity) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .

What strategies optimize reaction yields for challenging intermediates like the tetrahydropyran-methylpyrazole moiety?

Advanced Research Question

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyrazole-tetrahydropyran linkages .

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trials while maximizing yield and purity .

Case Study : Analogous syntheses achieved 67% yield via DoE-guided temperature and stoichiometry adjustments .

How does stereochemistry at the tetrahydropyran or pyrazole substituents influence biological activity?

Advanced Research Question

- Isomer-Specific Activity : Enantiomers of related compounds show 10–100x differences in target binding (e.g., kinase inhibition) .

- Synthetic Control : Chiral auxiliaries or asymmetric catalysis ensure enantiopure intermediates .

Example : Compound 59 (S-configuration) exhibited higher purity (99%) and stability than its R-counterpart .

What computational tools aid in predicting the compound’s pharmacokinetic or target-binding properties?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinase ATP-binding pockets) .

- DFT Calculations : Predicts stability of tautomers (e.g., pyrazole NH vs. thiazole sulfur interactions) .

Validation : Docking scores correlate with experimental IC₅₀ values for analogous thiazole-carboxamides .

How can researchers resolve contradictions in SAR studies for analogs with varying substituents?

Advanced Research Question

- Meta-Analysis : Compare bioactivity data across derivatives (e.g., fluorophenyl vs. trifluoromethyl groups) .

- Proteomics Profiling : Identify off-target effects using kinome-wide screening .

Case Study : Fluorine substitution at the pyridine ring improved metabolic stability but reduced solubility in analog 69 .

What methodologies characterize degradation products or synthetic impurities?

Basic Research Question

- LC-MS/MS : Detects hydrolytic byproducts (e.g., free carboxylic acid from amide cleavage) .

- Stress Testing : Expose the compound to heat, light, or acidic/basic conditions to identify labile groups .

Data : Impurities <2% were resolved using gradient elution (ACN/H₂O + 0.1% TFA) .

How can researchers design SAR studies to explore the thiazole-4-carboxamide scaffold?

Advanced Research Question

- Fragment Replacement : Swap tetrahydropyran with piperidine or morpholine to assess steric effects .

- Bioisosteres : Replace the phenyl group with pyridyl or indole to modulate lipophilicity .

Example : Compound 70 (pyrimidine-carboxamide) showed enhanced selectivity over phenyl analogs .

What experimental controls are critical for reproducibility in amidation reactions?

Basic Research Question

- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis .

- Coupling Agent Ratios : EDCI/HOBt (1.2:1 molar ratio) minimizes racemization .

Data : Triethylamine (2 eq.) as a base improved yields from 6% to 57% in related syntheses .

How can researchers leverage high-throughput screening (HTS) to identify biological targets?

Advanced Research Question

- Library Design : Include analogs with diversely substituted pyrazole and thiazole rings .

- Assay Platforms : Use fluorescence polarization (FP) for kinase inhibition or SPR for binding kinetics .

Example : Compound 9c (thiazole-triazole analog) showed nanomolar affinity in HTS against protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。